Product packaging for (R)-Doxazosin(Cat. No.:CAS No. 70918-17-1)

(R)-Doxazosin

Cat. No.: B193074
CAS No.: 70918-17-1
M. Wt: 451.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
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Description

R-Doxazosin is a high-purity chemical compound provided for non-clinical research applications. It is a selective alpha-1 adrenergic receptor antagonist . In pharmaceutical research, the racemic form of doxazosin is known to relax smooth muscle in the prostate and bladder neck by blocking alpha-1 receptors, which is relevant for studies on benign prostatic hyperplasia (BPH) . It also acts as a vasodilator by relaxing veins and arteries, a mechanism investigated in cardiovascular research . The primary metabolic pathway for doxazosin is hepatic, mediated by the cytochrome P450 3A4 (CYP A4) enzyme system, which is an important consideration for drug interaction studies . Researchers are exploring the applications of alpha-blockers like doxazosin in various fields, including neurological research . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N5O5 B193074 (R)-Doxazosin CAS No. 70918-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70918-17-1
Record name Doxazosin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXAZOSIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoisomeric Context of Doxazosin and Its Enantiomers

Doxazosin (B1670899) is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, known as enantiomers nih.govwikipedia.orgnih.govcapes.gov.br. These enantiomers, designated as R-Doxazosin ((-)-doxazosin) and S-Doxazosin ((+)-doxazosin), can exhibit differing pharmacokinetic and pharmacodynamic properties nih.govnih.govnih.gov. Research has highlighted that the stereochemistry of doxazosin can influence its interactions with biological targets and its behavior within biological systems.

Studies investigating the binding of doxazosin enantiomers to plasma proteins reveal significant stereoselectivity. Both enantiomers demonstrate high binding affinities to plasma proteins across different species, including rats, dogs, and humans. However, (+)doxazosin consistently exhibits higher protein binding capacities compared to (-)doxazosin. This difference in binding can be exacerbated at higher concentrations and varies between species, with dog plasma showing higher corrected protein binding than human plasma, which in turn is higher than rat plasma nih.govnih.gov.

Furthermore, metabolic studies in rats suggest stereoselective inhibition of the R-Doxazosin ((-)-isomer) by the CYP3A enzyme when compared to the S-Doxazosin ((+)-isomer) in mixtures. This indicates that the metabolic fate of each enantiomer can differ, impacting their systemic exposure and duration of action nih.gov. The synthesis of enantiomerically pure intermediates, such as (S)-1,4-benzodioxan-2-carboxypiperazine, has also been a focus of research to enable the production of enantiopure doxazosin researchgate.netnih.gov.

Chemical Synthesis and Stereoselective Preparation of R Doxazosin

Synthetic Methodologies for Doxazosin (B1670899) Enantiomers

Several strategies have been employed to obtain enantiomerically pure intermediates or the final enantiomers of Doxazosin. These methods often focus on the chiral center within the 1,4-benzodioxane (B1196944) moiety.

Chemoenzymatic Synthetic Routes

Enzymatic resolution has proven to be an effective approach for obtaining chiral intermediates for Doxazosin synthesis. Lipases and esterases are commonly used biocatalysts for this purpose. For instance, lipases from Candida antarctica B (Novozym A/S) and Alcaligenes sp. have been utilized for the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate or its methyl ester mdpi.comresearchgate.netresearchgate.netresearchgate.net. These enzymes selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enriched. For example, lipase-catalyzed transesterification of racemic methyl 1,4-benzodioxan-2-carboxylate can yield the (S)-ester with high enantiomeric excess (ee), which is then used for the synthesis of (S)-Doxazosin mdpi.comresearchgate.netresearchgate.net. Similarly, esterases from Serratia marcescens have been employed for the resolution of ethyl 1,4-benzodioxan-2-carboxylate plos.orgresearchgate.net. These chemoenzymatic routes offer advantages such as mild reaction conditions and high enantioselectivity, with reported enantiomeric ratios (E) as high as 535 researchgate.net.

Multi-Step Synthesis Procedures

Multi-step chemical syntheses often involve the preparation of racemic Doxazosin or its key chiral intermediate, 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, followed by resolution. One common pathway involves the condensation of 2,3-dihydro-benzo plos.orgCurrent time information in Bangalore, IN.dioxine-2-carboxylic acid derivatives with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927) using coupling agents like N,N'-carbonyldiimidazole (CDI) google.comgoogle.comgoogleapis.com.

To achieve stereoselectivity, chiral resolution of racemic intermediates is crucial. For example, racemic 1,4-benzodioxan-2-carboxypiperazine can be resolved using chiral acids like D-tartaric acid researchgate.netresearchgate.net. Alternatively, preferential crystallization of enantiomeric systems of intermediates like methyl 1,4-benzodioxane-2-carboxylate has been reported using an entrainment procedure researchgate.net. Rhodium-catalyzed asymmetric hydrogenation of 2-substituted 1,4-benzodioxine derivatives using specific ligands (e.g., ZhaoPhos) has also been demonstrated to yield chiral 2-substituted 2,3-dihydrobenzo plos.orgCurrent time information in Bangalore, IN.dioxane derivatives with excellent enantioselectivities (up to 99% ee) researchgate.netresearchgate.net. This methodology has been successfully applied to develop synthetic routes for molecules like (R)-Doxazosin hydrochloride researchgate.net.

Chiral Intermediate Derivatization

The synthesis of enantiopure R-Doxazosin can also be achieved by starting with chiral building blocks. For instance, chiral 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid enantiomers serve as valuable synthons plos.org. These chiral acids or their derivatives can be prepared through various resolution techniques or asymmetric synthesis. For example, an Alcaligenes sp. lipase (B570770) catalyzed kinetic resolution of racemic methyl 1,4-benzodioxan-2-carboxylate provides the (S)-carboxylic acid with high enantiomeric purity, which can then be converted to (S)-Doxazosin researchgate.net. If the (R)-enantiomer of the intermediate is desired, alternative resolution methods or the use of (R)-configured starting materials would be necessary.

Control of Enantiomeric Purity in Synthesis

Ensuring high enantiomeric purity is paramount in the synthesis of chiral drugs. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring and quantifying enantiomeric excess (ee) at various stages of the synthesis researchgate.netnih.govopenochem.orgcapes.gov.br. Polysaccharide-based chiral stationary phases, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), have been successfully employed for the baseline separation of Doxazosin enantiomers and its synthetic precursors nih.gov. Methods using ovomucoid chiral stationary phases have also been developed for the enantioselective determination of Doxazosin in biological matrices, demonstrating high sensitivity and enantioselectivity capes.gov.br. The control of reaction parameters, enzyme selection, and purification techniques are critical for maintaining and enhancing enantiomeric purity throughout the synthetic process.

Processes for Impurity Profiling and Control in R-Doxazosin Synthesis

Impurity profiling is a critical aspect of pharmaceutical synthesis to ensure the quality, safety, and efficacy of the final product. In the synthesis of Doxazosin, various process-related impurities can arise from incomplete reactions, side reactions, or degradation.

One significant impurity identified in Doxazosin synthesis is the "bis-amide" impurity, formed when two molecules of ethyl 2,3-dihydrobenzo plos.orgCurrent time information in Bangalore, IN.dioxin-2-carboxylate condense with one molecule of piperazine (B1678402) researchgate.netgoogle.comoup.comnih.gov. Another identified impurity is 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine oup.com. These impurities are typically monitored and controlled using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Electrospray Ionization-Mass Spectrometry (ESI-MS) detectors researchgate.netoup.comnih.gov. These advanced analytical techniques allow for the separation, identification, and quantification of related substances, providing valuable data for process development and quality assurance researchgate.netoup.comnih.gov.

Genotoxic impurities, specifically alkyl methanesulfonates (e.g., methyl, ethyl, isopropyl, n-butyl methanesulfonates), can also be a concern if short-chain alcohols are used during the synthesis or crystallization of Doxazosin mesylate, as these alcohols can react with methanesulfonic acid to form these genotoxic agents ijpsonline.comnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) methods have been developed and validated to determine these specific impurities, with detection limits as low as 6 ppm nih.gov. Strict control over the selection of solvents and reaction conditions, along with robust analytical testing, is essential to minimize the presence of such impurities in the final R-Doxazosin product.

Compound List:

  • R-Doxazosin
  • Doxazosin
  • (S)-Doxazosin
  • (S)-Doxazosin Mesylate
  • This compound Hydrochloride
  • (S)-1,4-Benzodioxan-2-carboxypiperazine
  • Ethyl 1,4-benzodioxan-2-carboxylate
  • Methyl 1,4-benzodioxan-2-carboxylate
  • 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid
  • 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
  • N-(2,3-dihydrobenzo plos.orgCurrent time information in Bangalore, IN.dioxin-2-carbonyl)piperazine
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • Bis-amide impurity (Impurity-V)
  • Alkyl methanesulfonates (Methyl methanesulfonate, Ethyl methanesulfonate, Isopropyl methanesulfonate, n-Butyl methanesulfonate)
  • Prazosin
  • Prosympal
  • Piperoxan
  • Dibozane
  • WB 4101
  • MKC 242
  • Advanced Analytical Methodologies for R Doxazosin and Its Enantiomers

    Method Validation Parameters in R-Doxazosin Analysis

    Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

    Method validation requires establishing the linearity of the analytical response across a defined concentration range. This ensures that the method provides results that are directly proportional to the analyte concentration. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of the method, indicating the lowest concentration that can be reliably detected and quantified, respectively.

    Studies employing enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated excellent linearity for R-Doxazosin and its enantiomer, S-(+)-doxazosin, in human plasma. One such method reported linearity in the concentration range of 0.100–50.0 ng/mL for each enantiomer researchgate.netcapes.gov.br. The lower limit of quantification (LLOQ) for both R-(-)-doxazosin and S-(+)-doxazosin was established at 0.100 ng/mL, highlighting the method's high sensitivity for enantiomeric analysis researchgate.netcapes.gov.br.

    For Doxazosin in general, other chromatographic methods have also shown robust linearity. A UPLC method for related substances reported linearity for impurities over a range of 0.025% to 0.15% of the analyte test concentration, achieving correlation coefficients exceeding 0.999 ajrconline.org. Similarly, an LC assay for Doxazosin Mesylate demonstrated linearity from 1.0 to 300 µg/mL with a correlation coefficient (r) of 0.9992 hilarispublisher.com. Other HPLC methods for Doxazosin have reported linearity in ranges such as 2–500 μg/ml (r=0.998) nih.gov, 50–150 ppm (r=0.999) ijpsr.com, and 5.0–200 ng/mL nih.gov.

    The LOD and LOQ values vary depending on the method and the matrix. For enantioselective LC-MS/MS, the LLOQ for R-Doxazosin was 0.100 ng/mL researchgate.netcapes.gov.br. For Doxazosin impurities, LOD values ranged from 0.0072% to 0.069%, with LOQ values between 0.024% and 0.026% ajrconline.org. Other studies reported LODs for Doxazosin at 0.3 µg/mL hilarispublisher.com and 0.109 μg/ml nih.gov, with corresponding LOQs of 1.2 µg/mL hilarispublisher.com and 0.332 μg/ml nih.gov. An HPLC method for extended-release tablets established an LOQ of 0.10% of the sample nominal concentration usp.org.

    Table 1: Linearity, LOD, and LOQ for R-Doxazosin and Doxazosin

    ParameterMethod/ReferenceConcentration Range / ValueNotes
    Linearity (R-Doxazosin)LC-MS/MS (Chiral) researchgate.netcapes.gov.br0.100–50.0 ng/mLFor each enantiomer
    Linearity (Doxazosin)UPLC ajrconline.org0.025%–0.15%For impurities, r > 0.999
    Linearity (Doxazosin)LC hilarispublisher.com1.0–300 µg/mLr = 0.9992
    Linearity (Doxazosin)HPLC nih.gov2–500 μg/mlr = 0.998
    Linearity (Doxazosin)HPLC ijpsr.com50–150 ppmr = 0.999
    Linearity (Doxazosin)HPLC nih.gov5.0–200 ng/mL
    LOD (R-Doxazosin)LC-MS/MS (Chiral) researchgate.netcapes.gov.br0.100 ng/mLFor each enantiomer
    LOD (Doxazosin)UPLC ajrconline.org0.0072%–0.069%For impurities
    LOD (Doxazosin)LC hilarispublisher.com0.3 µg/mL
    LOD (Doxazosin)HPLC nih.gov0.109 μg/ml
    LOQ (R-Doxazosin)LC-MS/MS (Chiral) researchgate.netcapes.gov.br0.100 ng/mLFor each enantiomer
    LOQ (Doxazosin)UPLC ajrconline.org0.024%–0.026%For impurities
    LOQ (Doxazosin)LC hilarispublisher.com1.2 µg/mL
    LOQ (Doxazosin)HPLC nih.gov0.332 μg/ml
    LOQ (Doxazosin)HPLC usp.org0.10%Of sample nominal concentration

    Precision and Accuracy Assessments

    Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as standard deviation or relative standard deviation (%RSD). Accuracy, on the other hand, measures the closeness of the test results to the true value, often assessed through recovery studies.

    Enantioselective methods for R-Doxazosin have demonstrated good precision. For instance, the intra-assay precision for R-(-)-doxazosin was reported to be between 5.0% and 11.1%, while the inter-assay precision for S-(+)-doxazosin ranged from 5.7% to 7.6% researchgate.netcapes.gov.br. Accuracy assessments for these enantioselective methods yielded recovery values of 97.4–99.5% for R-(-)-doxazosin and 96.8–102.8% for S-(+)-doxazosin researchgate.netcapes.gov.br.

    For Doxazosin Mesylate and its impurities, a UPLC method showed method precision with %RSD values within 4.34% for impurities, and accuracy in terms of % recovery for impurities ranged from 92.9% to 107% at different spiking levels ajrconline.org. Other studies on Doxazosin have reported precision with %RSD values less than 1% nih.gov or within a range of 0.64% to 14.73% for within- and between-day assays nih.gov. Accuracy in these studies was generally high, with recovery values reported as ≤ 10.0% nih.gov or between 94.11% and 105% nih.gov. An HPLC method for extended-release tablets confirmed that the %RSD of recovery was ≤ 10.0% usp.org.

    Table 2: Precision and Accuracy for R-Doxazosin and Doxazosin

    ParameterValue Range / DetailsMethod/ReferenceNotes
    Precision (Intra)5.0–11.1% (%RSD)LC-MS/MS (Chiral) researchgate.netcapes.gov.brFor R-(-)-doxazosin
    Precision (Inter)5.7–7.6% (%RSD)LC-MS/MS (Chiral) researchgate.netcapes.gov.brFor S-(+)-doxazosin
    Precision (%RSD)Within 4.34%UPLC ajrconline.orgFor impurities
    Precision (%RSD)Less than 1HPLC nih.govFor Doxazosin
    Precision (%RSD)0.64% to 14.73%HPLC nih.govWithin- and between-day assay
    Accuracy (% Recovery)97.4–99.5%LC-MS/MS (Chiral) researchgate.netcapes.gov.brFor R-(-)-doxazosin
    Accuracy (% Recovery)96.8–102.8%LC-MS/MS (Chiral) researchgate.netcapes.gov.brFor S-(+)-doxazosin
    Accuracy (% Recovery)92.9–107%UPLC ajrconline.orgFor impurities at different levels
    Accuracy (% Recovery)≥ 94.11% and ≤ 105%HPLC nih.gov
    Accuracy (% Recovery)≤ 10.0%HPLC nih.govFor recovery of impurities
    Accuracy (% Recovery)Met criteriaHPLC usp.orgFor Doxazosin

    Forced Degradation Studies for Stability Indicating Methods

    Forced degradation studies are integral to developing stability-indicating analytical methods. These studies involve subjecting the drug substance or product to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. A stability-indicating method must be capable of separating the intact drug from its degradation products and other impurities, ensuring accurate quantification.

    Doxazosin Mesylate has been shown to degrade under specific stress conditions. It was observed to degrade under basic hydrolysis and acid hydrolysis ajrconline.orghilarispublisher.com. In contrast, Doxazosin Mesylate demonstrated greater stability under thermal, photolytic, and oxidative stress conditions ajrconline.orghilarispublisher.com. For instance, degradation was not identified in Doxazosin mesylate samples after exposure to stress conditions corresponding to light, thermal, and oxidation ajrconline.org.

    Methods developed using techniques like UPLC and LC have been validated as stability-indicating, meaning they can effectively separate Doxazosin Mesylate from its degradation impurities formed under stress conditions ajrconline.orghilarispublisher.com. These methods ensure that the analytical procedure can resolve known and unknown impurity peaks from the main Doxazosin peak, thereby providing specificity and reliability for routine analysis and stability testing ajrconline.orgusp.org.

    Preclinical Pharmacological Mechanisms and Molecular Interactions of R Doxazosin

    Adrenergic Receptor Binding and Functional Selectivity Studies

    The interaction of R-doxazosin with adrenergic receptors, particularly the alpha-1 and alpha-2 subtypes, is a cornerstone of its pharmacological profile.

    Alpha-1 Adrenoceptor Subtype Binding Affinities (α1A, α1B, α1D)

    R-doxazosin, along with its S-enantiomer and the racemic mixture, demonstrates a lack of selectivity among the alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). researchgate.net Studies utilizing cloned human α1-adrenoceptor subtypes have shown that doxazosin (B1670899) is a high-affinity, nonselective α1-antagonist. nih.gov Specifically, the pKi values for doxazosin at the human α1B, α1A, and α1D receptors have been reported as 9.0, 8.5, and 8.4, respectively. Another study reported log KD values of -8.58, -8.46, and -8.33 at the α1A, α1B, and α1D-adrenoceptors, respectively. nih.gov

    Alpha-2 Adrenoceptor Binding and Stereoselective Affinity

    Doxazosin exhibits a significantly lower affinity for alpha-2 adrenoceptors compared to alpha-1 adrenoceptors. nih.gov Research indicates that the affinity of doxazosin for alpha-1 binding sites in the human prostate is approximately 100-fold greater than its affinity for alpha-2 binding sites. nih.gov While detailed stereoselective affinity data for R-doxazosin at alpha-2 adrenoceptors is not extensively documented in the provided results, the general characteristic of doxazosin is its selectivity for alpha-1 over alpha-2 receptors. nih.govguidetopharmacology.org

    In Vitro Functional Antagonism in Isolated Tissue Models (e.g., Prostatic Tissue, Vascular Aorta)

    In isolated tissue models, doxazosin has been shown to be a potent antagonist of contractions induced by alpha-1 adrenoceptor agonists. Studies on phenylephrine-contracted prostatic tissue revealed no significant difference in the alpha-1 adrenoceptor antagonist potency between racemic doxazosin, R-doxazosin, and S-doxazosin. researchgate.net The pA2 values, a measure of antagonist potency, were 8.43, 8.64, and 8.75 for racemic doxazosin, R-doxazosin, and S-doxazosin, respectively. researchgate.net In the isolated ureter of the mouse, doxazosin concentration-dependently inhibited norepinephrine-induced phasic contractions, with a pKB value of 8.62. researchgate.net Furthermore, in rabbit trigone smooth muscle, doxazosin dose-dependently inhibited contractions induced by noradrenaline. vfu.cz

    Comparison of Enantiomeric Potencies at Adrenoceptor Subtypes

    While binding studies on cloned alpha-1 adrenoceptor subtypes did not show significant selectivity between R- and S-doxazosin, functional studies in anesthetized rats have revealed differences in their systemic effects. researchgate.netnih.gov In terms of decreasing left ventricular systolic pressure, the potency order was found to be R-doxazosin > rac-doxazosin > S-doxazosin. nih.gov This suggests that despite similar receptor binding affinities, the enantiomers may elicit different physiological responses.

    Non-Adrenergic Receptor-Mediated Cellular and Molecular Effects

    Beyond its interaction with adrenergic receptors, R-doxazosin has been implicated in other cellular processes, notably the induction of apoptosis.

    Antiproliferative and Apoptotic Effects in Prostate Cell Lines

    The quinazoline-based α1-adrenoceptor antagonist, R-doxazosin, has been shown to possess significant antiproliferative and apoptotic properties in prostate cancer cells, independent of its α1-adrenoceptor blocking capabilities. researchgate.netiiarjournals.org This has been observed in various prostate cancer cell lines, including the androgen-independent PC-3 and DU145 cells, as well as the androgen-dependent LNCaP cells. mdpi.comresearchgate.net

    The cytotoxic effects of doxazosin are largely attributed to the induction of apoptosis. researchgate.net Studies have demonstrated that doxazosin can reduce cell viability and trigger apoptosis even in the presence of phenoxybenzamine, an irreversible α-antagonist, highlighting the α1-adrenoceptor-independent nature of this action. researchgate.net In contrast, tamsulosin, a non-quinazoline α1-adrenoceptor antagonist, does not elicit a similar apoptotic response, suggesting the quinazoline (B50416) nucleus is crucial for this effect. researchgate.netmdpi.com

    Death Receptor-Mediated Apoptosis (e.g., Fas/Fas Ligand Pathway)

    A key mechanism underlying the apoptotic effects of R-doxazosin in prostate cells is the activation of the death receptor-mediated pathway, particularly involving the Fas receptor (also known as CD95 or APO-1). nih.govnih.gov Research has shown that doxazosin treatment in both benign (BPH-1) and malignant (PC-3) prostate epithelial cells leads to an upregulation of Fas mRNA and protein levels. nih.gov

    This increase in Fas expression is accompanied by the recruitment of the Fas-associated death domain (FADD) and subsequent activation of procaspase-8, forming the death-inducing signaling complex (DISC). nih.govnih.govdntb.gov.ua The activation of caspase-8 initiates a downstream caspase cascade, including the cleavage and activation of caspase-3, ultimately leading to the execution of apoptosis. nih.govnih.gov The functional importance of this pathway is underscored by the finding that specific inhibitors of caspase-8 can block doxazosin-induced apoptosis. nih.gov

    Interestingly, while Fas expression is enhanced, no significant change in the expression of its ligand, Fas ligand (FasL), has been observed following doxazosin treatment. nih.gov This suggests that the sensitization to apoptosis is primarily driven by the increased presence of the Fas receptor on the cell surface. nih.gov

    Regulation of Cell Proliferation and Tissue Remodeling

    In addition to inducing apoptosis, R-Doxazosin has been shown to regulate cell proliferation and induce tissue remodeling, particularly in the prostate. In studies using rat models, doxazosin treatment led to a reduction in epithelial cell proliferation in all three prostatic lobes. nih.govuchile.cl This was confirmed by a decrease in the proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.gov

    Autophagy Induction in Cancer Cell Lines (Drug Repurposing Research)

    Recent drug repurposing research has identified the induction of autophagy as a significant anticancer mechanism of R-doxazosin. nih.govmdpi.com Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or inducing cell death depending on the context. nih.gov Doxazosin has been shown to induce autophagy in various cancer cell lines, including those of the lung, pancreas, and glioblastoma. nih.govmdpi.com

    This induction of autophagy by doxazosin has been demonstrated to enhance the anticancer effects of other therapeutic agents. For instance, in non-small cell lung cancer (NSCLC) cells resistant to the EGFR-TKI osimertinib (B560133), doxazosin was found to overcome this resistance by upregulating autophagy. nih.gov The sensitizing effect of doxazosin was suppressed by 3-methyladenine, an autophagy inhibitor, confirming that the mechanism is mediated by autophagy. nih.gov

    Studies have shown that doxazosin's ability to induce autophagy is linked to its quinazoline-based structure and is independent of its α1-adrenergic receptor antagonist activity. ucl.ac.uk This has opened up new avenues for its potential use in combination therapies for advanced malignancies. ucl.ac.uk The induction of cytotoxic autophagy by doxazosin represents a promising clinical approach to enhance the efficacy of existing cancer treatments. nih.gov

    Modulation of A2A Adenosine (B11128) Receptor Parameters in Lymphocytes and Neutrophils

    R-Doxazosin has been shown to modulate the parameters of A2A adenosine receptors in human lymphocytes and neutrophils. ahajournals.orgnih.govahajournals.org In a study involving essential hypertensive patients, who exhibited lower affinity (higher Kd), higher density (Bmax), and impaired function of A2A adenosine receptors compared to normotensive individuals, treatment with doxazosin normalized these parameters. ahajournals.orgnih.govahajournals.org

    Specifically, after a treatment period of up to 13 weeks, the Kd, Bmax, and EC50 values of A2A adenosine receptors in both lymphocytes and neutrophils of patients treated with doxazosin returned to levels comparable to those of healthy controls. ahajournals.orgnih.govahajournals.org This effect was not observed in patients treated with the beta-blocker propranolol, suggesting a specific action of doxazosin on the A2A adenosine receptor system. ahajournals.orgnih.govahajournals.org

    The normalization of A2A adenosine receptor function is significant as these receptors are involved in inhibiting neutrophil adhesion and superoxide (B77818) anion generation, processes that can contribute to vascular inflammation and damage. ahajournals.orgnih.govahajournals.org This modulation of A2A adenosine receptors may represent an additional mechanism contributing to the cardiovascular benefits of doxazosin beyond its primary α1-adrenoceptor blockade. ahajournals.orgahajournals.org

    Molecular Docking and Computational Interaction Studies

    Computational methods, such as molecular docking, have been employed to predict and analyze the binding of R-Doxazosin to various protein targets. These studies provide valuable insights into the potential molecular interactions that may underlie its pharmacological effects.

    Ligand-Protein Binding Characterization (e.g., Viral RNA-dependent RNA Polymerase)

    In the context of exploring the potential for drug repurposing, molecular docking studies have investigated the interaction of doxazosin with viral proteins. One such target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. researchgate.netresearchgate.net

    A study screening FDA-approved drugs identified doxazosin as a potential inhibitor of the SARS-CoV-2 RdRp. researchgate.net The docking analysis revealed a binding affinity of -9.3 kcal/mol. researchgate.netresearchgate.net The interactions between doxazosin and the RdRp active site were characterized by the formation of conventional hydrogen bonds with amino acid residues TYR455, ARG553, and ARG624. researchgate.net Additionally, several van der Waals and Pi-alkyl interactions were observed, contributing to the stability of the ligand-protein complex. researchgate.net

    Table 1: Predicted Interactions between Doxazosin and SARS-CoV-2 RdRp

    Interaction TypeInteracting Residues
    Conventional Hydrogen BondsTYR455, ARG553, ARG624
    Van der Waals ContactsLYS545, ALA554, THR556, VAL557, LYS798
    Pi-Alkyl InteractionsLYS551, ARG553, LYS621, ARG624

    Data sourced from molecular docking simulations. researchgate.net

    Predictive Modeling of Molecular Interactions

    Predictive modeling extends beyond single-target docking to understand broader interaction profiles. For instance, a deep neural network model, DeepDDI, has been used to predict potential drug-drug interactions (DDIs). mdpi.com This type of modeling can identify potential pharmacokinetic and pharmacodynamic interactions based on the chemical structures of the compounds. mdpi.com

    In one application of such a model, a potential interaction between doxazosin and zinc was predicted, suggesting that zinc may increase the hypotensive activities of doxazosin. mdpi.com These predictive models are valuable tools in preclinical assessment, helping to forecast potential interactions that may warrant further investigation.

    Investigations into Low-Density Lipoprotein (LDL) Receptor Binding

    The effect of doxazosin on lipid metabolism has been a subject of interest, with some clinical trials noting modest improvements in plasma lipid profiles. medicines.org.uknih.gov Preclinical studies have explored the molecular mechanisms that might be responsible for these observations, including interactions with the low-density lipoprotein (LDL) receptor.

    One hypothesis was that doxazosin could increase the number of LDL receptors, thereby enhancing the clearance of LDL cholesterol from the plasma. nih.gov This was based on tissue culture studies with human fibroblasts which suggested that alpha-1-adrenergic receptor inhibition could increase LDL receptor numbers. nih.gov

    However, a study in normocholesterolemic mice did not find evidence to support this mechanism in vivo. nih.gov In this study, mice treated with doxazosin showed no significant change in the maximal binding capacity (Bmax) or the equilibrium dissociation constant (Kd) for the binding of 125I-labelled human LDL to liver tissue homogenates. nih.gov

    Table 2: Effect of Doxazosin on LDL Receptor Binding in Mouse Liver

    Treatment GroupBmax (ng LDL protein/mg tissue protein)Kd (µg LDL protein/ml)
    Control867 +/- 11732.7 +/- 6.6
    Doxazosin-TreatedNo significant effectNo significant effect

    Data represents mean +/- SD. nih.gov

    While this particular study did not demonstrate a direct effect on LDL receptor binding in healthy mice, other research suggests doxazosin may indirectly influence lipid metabolism. nih.gov These proposed mechanisms include decreasing intracellular LDL synthesis and reducing the synthesis and secretion of very low-density lipoprotein (VLDL) cholesterol. nih.gov Further research is needed to fully elucidate the complex interplay between doxazosin and lipid metabolic pathways.

    Preclinical Metabolism and Disposition of R Doxazosin Enantiomers

    Stereoselective Metabolic Pathways

    Doxazosin (B1670899) undergoes extensive hepatic metabolism, primarily through O-demethylation of the quinazoline (B50416) nucleus and hydroxylation of the benzodioxan moiety drugbank.comhres.camims.comnih.govfda.govmims.com. The stereochemical configuration of the Doxazosin molecule significantly impacts these metabolic processes, leading to distinct pathways and metabolite profiles for each enantiomer.

    O-Demethylation and Hydroxylation Mechanisms

    The primary metabolic transformations of Doxazosin involve O-demethylation reactions targeting the methoxy (B1213986) groups on the quinazoline ring and hydroxylation reactions occurring on the benzodioxan portion of the molecule drugbank.comhres.camims.comnih.govfda.govmims.com. While these represent the general routes of metabolism, the specific enzymes involved and their enantioselectivity dictate the stereoselective nature of these pathways.

    Identification of Contributing Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2D6, CYP2C9)

    In vitro studies have elucidated the role of specific cytochrome P450 (CYP) enzymes in Doxazosin metabolism. CYP3A4 has been identified as the principal enzyme responsible for the drug's biotransformation drugbank.comhres.camims.comnih.govfda.govmims.com. Additionally, CYP2D6 and CYP2C9 contribute to Doxazosin metabolism, albeit to a lesser extent drugbank.comhres.camims.comnih.govfda.govmims.com. Research has further demonstrated enantioselective preferences among these enzymes. Notably, CYP3A4 exhibits high specificity in catalyzing the formation of metabolite M22 from (−)-Doxazosin nih.govresearchgate.netfrontiersin.org. Other enzymes, such as CYP2C8 and CYP2C9, display differing enantioselective catalysis, favoring the production of specific metabolites from each Doxazosin enantiomer frontiersin.org.

    Plasma Protein Binding Characteristics of Enantiomers

    Plasma protein binding is a critical determinant of a drug's distribution, efficacy, and clearance. Doxazosin exhibits high binding to plasma proteins, with approximately 98% of the circulating drug bound drugbank.comnih.govmims.comwikipedia.org. This binding is known to involve plasma proteins such as alpha-1 acid glycoprotein (B1211001) (AGP) drugbank.comnih.gov.

    Species-Specific Differences in Stereoselective Binding

    Preclinical investigations have revealed that the plasma protein binding of Doxazosin enantiomers is stereoselective and exhibits significant species-specific variations nih.govnih.gov. Across rats, dogs, and humans, both (−)-Doxazosin and (+)-Doxazosin are extensively bound to plasma proteins, with binding percentages generally ranging from 89.4% to 94.3% for (−)-Doxazosin and 90.9% to 95.4% for (+)-Doxazosin nih.govnih.govresearchgate.net. Crucially, (+)-Doxazosin consistently demonstrates higher protein binding capacities compared to (−)-Doxazosin in all tested species nih.govnih.govresearchgate.net. The extent of this stereoselectivity varies, with dog plasma showing more pronounced differences between the enantiomers than rat or human plasma nih.gov. When corrected for protein concentration, the order of plasma protein binding affinity is observed as dog > human > rat nih.govnih.gov. While at lower concentrations (200 ng/mL), plasma protein binding percentages were similar across species, at higher concentrations (400 and 800 ng/mL), dog plasma exhibited significantly lower binding percentages than human plasma nih.gov. No evidence of chiral inversion of Doxazosin enantiomers in plasma has been reported nih.gov.

    Binding Interactions with Plasma Proteins (e.g., Alpha-1 Acid Glycoprotein)

    Table 1: Plasma Protein Binding of Doxazosin Enantiomers in Different Species

    SpeciesEnantiomer% Protein Binding (Range)
    Rat(−)-Doxazosin89.4%–94.3%
    Rat(+)-Doxazosin90.9%–95.4%
    Dog(−)-Doxazosin89.4%–94.3%
    Dog(+)-Doxazosin90.9%–95.4%
    Human(−)-Doxazosin89.4%–94.3%
    Human(+)-Doxazosin90.9%–95.4%

    Note: Specific ranges are reported for all species in the source literature nih.govnih.govresearchgate.net.

    Table 2: Bound Concentration (Cb) of Doxazosin Enantiomers in Dog Plasma at Varying Concentrations

    (±)Doxazosin Concentration (ng/mL)(−)Doxazosin Cb (ng/mL)(+)-Doxazosin Cb (ng/mL)
    200200.0243.0
    400398.6477.3
    800845.11006.8

    Note: Values are approximate means derived from a cited study nih.gov.

    Table 3: Cytochrome P450 Isozymes Involved in Doxazosin Metabolism

    CYP IsozymeRole in Metabolism
    CYP3A4Primary metabolizing enzyme; selectively catalyzes M22 formation from (−)-Doxazosin.
    CYP2D6Minor role in metabolism.
    CYP2C9Minor role in metabolism; exhibits enantioselective catalysis opposite to CYP2C8.
    CYP2C8Contributes to enantioselective metabolism (e.g., preferentially catalyzes M22 formation from (+)-Doxazosin).

    Enterohepatic Recirculation Mechanisms

    Enterohepatic recirculation (EHR) is a physiological process where a compound is excreted from the liver into the small intestine via bile, subsequently reabsorbed from the intestine back into the portal circulation, and then returned to the liver. This cyclical process can significantly influence a drug's pharmacokinetic profile, often leading to secondary peaks in plasma concentration-time curves and prolonging the drug's apparent elimination half-life youtube.comresearchgate.netuobaghdad.edu.iqdokumen.pub. The mechanism typically involves the excretion of the drug or its metabolites, often as conjugates (e.g., glucuronides), into the bile. In the intestinal lumen, gut microflora can deconjugate these metabolites, regenerating the parent drug or an active metabolite, which is then available for reabsorption youtube.comresearchgate.netelifesciences.org.

    Evidence suggests that doxazosin undergoes enterohepatic recirculation. This is supported by the observation of secondary peaks in plasma doxazosin concentrations following administration drugs.com. Studies involving radiolabeled doxazosin have indicated that a substantial portion of the administered dose is eliminated via the feces, with approximately 63% of the total dose recovered in fecal matter, while only about 9% is excreted in the urine drugs.comdrugbank.comfda.gov. Critically, the amount of unchanged doxazosin excreted in the feces is low, averaging around 4.8% of the dose, with only trace amounts found in the urine drugs.comdrugbank.comfda.gov. This pattern strongly implies that doxazosin is extensively metabolized, and its metabolites are excreted in the bile. These biliary-excreted metabolites are likely deconjugated within the intestinal tract, allowing for their reabsorption and subsequent return to the systemic circulation, thereby contributing to the observed secondary plasma peaks and prolonged exposure.

    Doxazosin is known to undergo extensive hepatic metabolism, primarily through O-demethylation and C-hydroxylation, catalyzed mainly by cytochrome P450 3A4 (CYP3A4) drugbank.comnih.govnih.gov. While specific metabolites involved in the enterohepatic recirculation pathway for doxazosin have not been exhaustively detailed, it is understood that conjugated metabolites are typically substrates for biliary excretion researchgate.netelifesciences.org. Therefore, it is plausible that conjugated forms of doxazosin metabolites are secreted into the bile, and upon reaching the intestine, undergo hydrolysis by bacterial enzymes to yield the parent compound or active metabolites, which are then reabsorbed youtube.comelifesciences.org.

    Although research has identified enantioselective differences in the metabolism of doxazosin nih.gov, specific studies detailing the enterohepatic recirculation mechanisms for the R-enantiomer (R-Doxazosin) independently of the S-enantiomer or the racemate are limited within the provided search results. However, given the established role of hepatic metabolism and biliary excretion in the disposition of doxazosin, it is reasonable to infer that enantiomers may exhibit distinct, albeit potentially similar, enterohepatic recirculation profiles based on their specific metabolic pathways and rates.

    Table 1: Doxazosin Disposition Supporting Enterohepatic Recirculation

    ParameterValue/ObservationSource Snippet Index
    Evidence of Enterohepatic RecyclingSecondary peaking of plasma concentrations observed drugs.com
    Total Dose Excreted in FecesApproximately 63% drugs.comdrugbank.comfda.gov
    Total Dose Excreted in UrineApproximately 9% drugs.comdrugbank.comfda.gov
    Unchanged Drug Excreted in FecesApproximately 4.8% drugs.comdrugbank.comfda.gov
    Unchanged Drug Excreted in UrineTrace amount drugs.comdrugbank.comfda.gov

    Compound Name List:

    Doxazosin

    R-Doxazosin

    Advanced Research Directions and Future Perspectives for R Doxazosin Studies

    Exploration of Novel Preclinical Therapeutic Targets and Indications

    The therapeutic potential of R-Doxazosin, the R-enantiomer of Doxazosin (B1670899), is an expanding area of research, moving beyond its established role as an α1-adrenergic receptor antagonist. wikipedia.orgnih.gov Preclinical studies are actively exploring its utility in a variety of new indications, primarily focusing on cancer and neurodegenerative diseases.

    In oncology, research has highlighted the anti-cancer effects of Doxazosin, which are often independent of its α1-adrenoceptor antagonism. mdpi.comresearchgate.net Studies have shown that Doxazosin can induce apoptosis (programmed cell death) in various cancer cell lines, including those of the prostate, breast, bladder, and colon. researchgate.netmdpi.comresearchgate.net The mechanisms behind these effects are multifaceted and include the activation of the TGF-β signaling pathway, inhibition of the PI3K/Akt survival pathway, and downregulation of DNA replication and repair genes. mdpi.commdpi.complos.org Furthermore, Doxazosin has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com A derivative of Doxazosin, DZ-50, has demonstrated the ability to suppress tumor metastasis in mouse models. mdpi.com Recent findings also suggest that Doxazosin can enhance the efficacy of other cancer therapies, such as the EGFR inhibitor osimertinib (B560133), by inducing autophagy in cancer cells. mdpi.com

    In the realm of neuroprotection, Doxazosin is being investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netneurology.org Studies suggest that α1-adrenergic blockers can offer neuroprotective benefits. researchgate.net Doxazosin has been shown to protect hippocampal slices from amyloid-β toxicity, a key pathological hallmark of Alzheimer's disease, by preventing the hyperphosphorylation of Tau protein. researchgate.net Furthermore, research indicates that Doxazosin, along with similar α-1 adrenergic receptor antagonists like Terazosin and Alfuzosin, can activate phosphoglycerate kinase-1 (PGK1), a key enzyme in glycolysis. neurology.orgnih.gov This action is hypothesized to increase energy availability in the brain, potentially slowing or preventing neurodegeneration. neurology.orgnih.gov Preclinical models of Parkinson's disease have shown that these drugs can decrease the aggregation of alpha-synuclein (B15492655) and reduce neuronal loss. neurology.org

    These emerging preclinical findings suggest a promising future for R-Doxazosin in a broader range of therapeutic applications beyond its current uses.

    Development of Chirally Pure Doxazosin Derivatives with Enhanced Selectivity

    The development of chirally pure derivatives of Doxazosin with enhanced selectivity for specific α1-adrenergic receptor subtypes is a key area of ongoing research. Doxazosin itself is a non-selective antagonist, meaning it blocks all three α1-adrenoceptor subtypes (α1A, α1B, and α1D) with high affinity. drugbank.comnih.gov While this is effective for conditions like hypertension and benign prostatic hyperplasia (BPH), it can also lead to side effects. drugbank.com

    The rationale for developing subtype-selective antagonists lies in the distinct tissue distribution and physiological roles of the α1-adrenoceptor subtypes. amegroups.cn For instance, the α1A-adrenoceptor is the predominant subtype in the prostate gland and bladder neck, making it a prime target for treating the lower urinary tract symptoms associated with BPH. amegroups.cnnih.gov A derivative that selectively targets the α1A subtype could therefore offer the same therapeutic benefits for BPH with a reduced risk of cardiovascular side effects, such as orthostatic hypotension, which are primarily mediated by the α1B subtype in blood vessels. drugbank.comnih.gov

    Researchers are actively synthesizing and evaluating new Doxazosin analogues to achieve this desired selectivity. For example, the synthesis of compounds like cyclodoxazosin has been explored. nih.gov While cyclodoxazosin was found to be a potent α1B-adrenoceptor antagonist, this line of inquiry demonstrates the ongoing efforts to modify the Doxazosin structure to achieve greater subtype specificity. nih.gov The development of non-competitive antagonists is another promising strategy, as these molecules bind to a different site on the receptor that may have less homology between subtypes, potentially allowing for greater selectivity. amegroups.cn

    The ultimate goal is to create a new generation of chirally pure Doxazosin derivatives that offer a more targeted therapeutic approach, maximizing efficacy for specific conditions while minimizing off-target effects.

    Application of Advanced In Vitro and In Silico Models for Mechanistic Elucidation

    To better understand the complex mechanisms of action of R-Doxazosin, researchers are increasingly employing advanced in vitro and in silico models. These sophisticated tools allow for a more detailed and predictive assessment of the compound's effects at the molecular and cellular levels.

    In Vitro Models:

    Advanced in vitro models provide a more physiologically relevant environment to study the effects of R-Doxazosin compared to traditional 2D cell cultures. These models include:

    Organotypic Hippocampal Cultures: These 3D cultures of brain tissue have been used to demonstrate the neuroprotective effects of Doxazosin against amyloid-β toxicity, a key feature of Alzheimer's disease. researchgate.net

    Cancer Stem Cell (CSC) Models: The efficacy of Doxazosin in sensitizing various types of cancer cells and CSCs to other anticancer drugs has been evaluated using these models. mdpi.com

    Co-culture Systems: These systems, which involve growing different cell types together, can be used to model the tumor microenvironment and investigate the anti-angiogenic properties of Doxazosin derivatives.

    In Silico Models:

    In silico, or computational, models are powerful tools for predicting the binding affinity and selectivity of R-Doxazosin and its derivatives for their molecular targets. These models include:

    Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It has been used to study the binding of Doxazosin derivatives to α1-adrenoceptor subtypes and to guide the design of more selective compounds. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the potency and selectivity of new Doxazosin derivatives before they are synthesized. oncotarget.com

    Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, helping to understand the stability of the interaction and the conformational changes that occur upon binding. nih.gov

    By integrating the findings from these advanced in vitro and in silico models, researchers can gain a more comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of R-Doxazosin and accelerate the development of new and improved derivatives.

    Investigation of Pharmacological Cooperativity and Synergistic Interactions

    A significant area of research for R-Doxazosin involves investigating its potential for pharmacological cooperativity and synergistic interactions when used in combination with other therapeutic agents. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing side effects.

    Oncology:

    In cancer therapy, Doxazosin has shown promising synergistic effects with several existing treatments. For example:

    Chemotherapy and Targeted Therapies: Studies have demonstrated that Doxazosin can enhance the anticancer effects of drugs like osimertinib in non-small cell lung cancer, pancreatic cancer, and glioblastoma. mdpi.com It achieves this, in part, by inducing autophagy, a cellular process that can lead to cell death in cancer cells. mdpi.com Doxazosin has also been shown to enhance gefitinib-induced apoptosis in breast cancer cells. mdpi.com

    Interferons: Doxazosin can modulate the apoptotic effects of IFN-α and IFN-γ through the JAK/STAT signaling pathway, suggesting a potential combination therapy for ovarian carcinoma. genesandcancer.com

    Cardiovascular Disease:

    In the treatment of hypertension, Doxazosin has been effectively used in combination with other antihypertensive agents. e-lactancia.org

    Calcium Channel Blockers: Combination therapy with amlodipine (B1666008) has been shown to have an additive effect in lowering blood pressure. researchgate.net

    5α-Reductase Inhibitors: In the long-term treatment of benign prostatic hyperplasia (BPH), the combination of Doxazosin and finasteride (B1672673) has been shown to be more effective than either drug alone in preventing symptom progression. medcentral.comnih.gov

    PDE-5 Inhibitors: Caution is advised when co-administering Doxazosin with PDE-5 inhibitors like sildenafil, as it may lead to symptomatic hypotension. e-lactancia.orgnih.gov

    These studies highlight the potential of R-Doxazosin as a valuable component of combination therapies for a range of diseases. Future research will likely focus on identifying novel synergistic partners and elucidating the molecular mechanisms underlying these cooperative interactions.

    High-Throughput Screening and Lead Optimization Strategies in Drug Discovery

    The discovery and development of novel, more effective, and selective Doxazosin derivatives rely heavily on modern drug discovery techniques such as high-throughput screening (HTS) and lead optimization.

    High-Throughput Screening (HTS):

    HTS allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. In the context of R-Doxazosin research, HTS can be employed to:

    Screen for compounds with high affinity and selectivity for specific α1-adrenoceptor subtypes.

    Identify molecules that modulate the novel therapeutic targets of Doxazosin, such as those involved in its anticancer or neuroprotective effects.

    Discover compounds that act as allosteric modulators, which bind to a different site on the receptor and can offer greater subtype selectivity. amegroups.cn

    Lead Optimization:

    Once a "hit" compound is identified through HTS, it undergoes a process of lead optimization to improve its pharmacological properties. This involves a multidisciplinary approach that includes:

    Medicinal Chemistry: Synthetic chemists design and create analogues of the lead compound to improve its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). banglajol.inforsc.orgnih.gov The quinazoline (B50416) core of Doxazosin is a key pharmacophore that is often modified in these optimization efforts. researchgate.netbanglajol.infoacademic-master.com

    Structure-Activity Relationship (SAR) Studies: These studies systematically evaluate how changes in the chemical structure of a compound affect its biological activity. academic-master.comanu.edu.au This information is crucial for guiding the rational design of more effective drugs.

    In Vitro and In Vivo Testing: Optimized compounds are rigorously tested in a variety of cellular and animal models to assess their efficacy and safety before they can be considered for clinical trials. nih.govacs.org

    Through the iterative process of HTS and lead optimization, researchers aim to develop next-generation R-Doxazosin-based therapies with superior therapeutic profiles.

    Q & A

    Q. How can researchers ensure compliance with open science principles when sharing R-Doxazosin datasets?

    • Methodological Answer :
    • Repositories : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs.
    • Metadata : Include experimental protocols, instrument settings, and reagent lot numbers .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.